Methyl 2-(benzylamino)acetate
Overview
Description
Methyl 2-(benzylamino)acetate is an organic compound with the chemical formula CH3OOCCH2NHCH2C6H5. It is a colorless to yellowish liquid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . This compound is used as a pharmaceutical intermediate and in organic synthesis to prepare biologically active compounds .
Preparation Methods
Methyl 2-(benzylamino)acetate can be synthesized by reacting hydrogen formate with benzylamine under alkaline conditions. The specific preparation method involves putting hydrogen formate and benzylamine into an alkaline solvent at an appropriate molar ratio, stirring, and reacting at a constant temperature for a period of time. After the reaction, the product is obtained by acidification .
Chemical Reactions Analysis
Methyl 2-(benzylamino)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are carboxylic acids, primary amines, and substituted derivatives, respectively .
Scientific Research Applications
Methyl 2-(benzylamino)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules that can be used in biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of chiral drugs due to its chiral chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-(benzylamino)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active products. It can also interact with receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Methyl 2-(benzylamino)acetate can be compared with similar compounds such as:
- Benzylamino-acetic acid methyl ester
- N-(phenylmethyl)glycine methyl ester
- Glycine, N-(phenylMethyl)-, Methyl ester
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific chiral properties and its use in the synthesis of chiral drugs .
Properties
IUPAC Name |
methyl 2-(benzylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVZBDVSNLPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329665 | |
Record name | methyl 2-(benzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17136-35-5 | |
Record name | methyl 2-(benzylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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